molecular formula C5H12ClNO3 B13837264 D-Threo-pentonic acid,3-amino-2,3,5-trideoxy-

D-Threo-pentonic acid,3-amino-2,3,5-trideoxy-

Cat. No.: B13837264
M. Wt: 169.61 g/mol
InChI Key: XFOXVGBKIZQZCB-MMALYQPHSA-N
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Description

D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group and a pentonic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the selective reduction of a suitable precursor, followed by the introduction of the amino group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism of action may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • L-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-
  • D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride

Comparison: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the amino group and the specific configuration of the molecule contribute to its distinct properties and usefulness in various scientific fields.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

(3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1

InChI Key

XFOXVGBKIZQZCB-MMALYQPHSA-N

Isomeric SMILES

C[C@@H]([C@H](CC(=O)O)N)O.Cl

Canonical SMILES

CC(C(CC(=O)O)N)O.Cl

Origin of Product

United States

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